1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol
Overview
Description
1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a prop-2-en-1-yl group attached to the tetrazole ring, along with a thiol group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of 1-Allyl-2-tetrazoline-5-thione, also known as 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol, are iodate (IO3−), iodide (I−), and bismuth (III) ions (Bi(III)) . These ions play crucial roles in various biochemical processes.
Mode of Action
The compound interacts with its targets through a series of redox reactions. An aqueous solution of the sodium salt of 1-Allyl-2-tetrazoline-5-thione (NaATT-5) reduces IO3− in an acid medium to free iodine, which is formed via iodide . This iodine is then detected by reaction with starch .
Biochemical Pathways
The affected biochemical pathway involves the reduction of iodate to iodine. This redox reaction involves several steps of different velocities: IO3− + 3H3PO2 → 3H3PO3 + I−; 5I− + IO3− + 6H+ → 3H2O + 3I2; H3PO3 + I2 + H2O → H3PO4 + 2HI . The iodine formed is easily detectable by the starch-iodine test .
Result of Action
The result of the compound’s action is the formation of free iodine, which can be detected by reaction with starch . Additionally, NaATT-5 reacts with bismuth to form a canary yellow precipitate of [BiL2]+X− (where X=a univalent anion other than I−; L=ATT-5). When the yellow precipitate is treated with iodide, X− is replaced by I− to form a complex [BiL2]+I−, which is orange in colour .
Action Environment
The action of 1-Allyl-2-tetrazoline-5-thione can be influenced by environmental factors. For instance, the presence of certain ions can interfere with its reactions. S2O32− is the only interfering species in the reaction with iodate . In the test for bismuth, Cu(II), Fe(III), S2O32−, IO3−, IO4−, and large quantities of NO2− interfere .
Biochemical Analysis
Biochemical Properties
1-Allyl-2-tetrazoline-5-thione plays a significant role in biochemical reactions, particularly in the detection of specific ions. It interacts with enzymes, proteins, and other biomolecules through complexation and redox reactions. For instance, the sodium salt of 1-allyl-2-tetrazoline-5-thione (NaATT-5) is used to detect iodate, iodide, and bismuth ions. In acidic conditions, NaATT-5 reduces iodate to free iodine, which can be detected by its reaction with starch . This compound also forms complexes with bismuth, resulting in a color change that facilitates detection .
Molecular Mechanism
At the molecular level, 1-allyl-2-tetrazoline-5-thione exerts its effects through binding interactions with biomolecules and redox reactions. The compound’s ability to reduce iodate to iodine and form complexes with bismuth ions highlights its role in redox chemistry. These interactions are crucial for its function as a reagent in biochemical analysis .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-allyl-2-tetrazoline-5-thione in laboratory settings are important considerations for its use in biochemical analysis. The compound’s effectiveness in detecting ions may change over time due to factors such as pH and the presence of interfering species. For example, thiosulfate is known to interfere with the detection of iodate using NaATT-5 .
Preparation Methods
The synthesis of 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol can be achieved through several synthetic routes. One common method involves the reaction of prop-2-en-1-ylamine with sodium azide and carbon disulfide under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The thiol group is introduced in the final step through a nucleophilic substitution reaction.
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond, resulting in the formation of a dimeric compound.
Reduction: The compound can be reduced to form the corresponding thiolate anion, which can further react with electrophiles.
Substitution: The prop-2-en-1-yl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Comparison with Similar Compounds
1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol can be compared with other similar compounds, such as:
1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-amine: This compound has an amine group instead of a thiol group, which affects its reactivity and biological activity.
1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-methanol:
1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-carboxylic acid: The carboxylic acid group introduces additional functionality, making this compound useful in different synthetic and biological contexts.
The uniqueness of this compound lies in its combination of the prop-2-en-1-yl and thiol groups, which confer specific reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-prop-2-enyl-2H-tetrazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c1-2-3-8-4(9)5-6-7-8/h2H,1,3H2,(H,5,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFDMAICHAYKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=S)N=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227107 | |
Record name | 1-Allyl-2-tetrazoline-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7624-33-1 | |
Record name | 1,2-Dihydro-1-(2-propen-1-yl)-5H-tetrazole-5-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7624-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Allyl-2-tetrazoline-5-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007624331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Allyl-2-tetrazoline-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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